molecular formula C10H7NaO4S B147194 Sodium 6-hydroxynaphthalene-2-sulfonate CAS No. 135-76-2

Sodium 6-hydroxynaphthalene-2-sulfonate

Cat. No.: B147194
CAS No.: 135-76-2
M. Wt: 246.22 g/mol
InChI Key: ZPWQALCOMQRMRK-UHFFFAOYSA-M
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Scientific Research Applications

Sodium 6-hydroxynaphthalene-2-sulfonate has a wide range of applications in scientific research:

Safety and Hazards

Sodium 6-hydroxynaphthalene-2-sulfonate may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Mechanism of Action

Target of Action

Sodium 6-hydroxynaphthalene-2-sulfonate is primarily used as a coupling component in the preparation of heterocyclic monoazo dyes . These dyes are the primary targets of the compound. The role of these dyes is to impart color to various substances, including textiles, paper, and food.

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which can influence its distribution and elimination in an industrial setting.

Result of Action

The result of the action of this compound is the formation of brightly colored azo dyes. These dyes have wide-ranging applications, from coloring textiles and paper to use in food and cosmetic industries .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the reaction medium can affect the coupling reaction during dye synthesis. Additionally, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .

Biochemical Analysis

Biochemical Properties

Sodium 6-hydroxynaphthalene-2-sulfonate plays a significant role in biochemical reactions, particularly in the synthesis of dyes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a precursor in the agar-plate screening test and in the preparation of methoxy-substituted naphthalenesulfonyl chloride . The interactions of this compound with these biomolecules are crucial for its function in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior and function, making it a valuable tool in biochemical research .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. Additionally, this compound can cause changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under certain conditions, such as being kept in a dark place and in an inert atmosphere at room temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the dosage-dependent responses is crucial for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for its role in biochemical processes and its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. Understanding its subcellular localization is important for elucidating its precise role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 6-hydroxynaphthalene-2-sulfonate can be synthesized through the sulfonation of 2-naphthol. The reaction involves treating 2-naphthol with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale sulfonation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Sodium 2-naphthol-6-sulfonate
  • Sodium 6-hydroxy-2-naphthalenesulfonate hydrate
  • Sodium 5-(4-chlorophenylazo)-6-hydroxy-2-naphthalenesulfonate

Comparison: Sodium 6-hydroxynaphthalene-2-sulfonate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in dye synthesis and industrial applications due to its high reactivity and stability .

Properties

IUPAC Name

sodium;6-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWQALCOMQRMRK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93-01-6 (Parent)
Record name Monosodium 6-hydroxynaphthalene-2-sulphonate
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Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?)
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DSSTOX Substance ID

DTXSID7029166
Record name Sodium 6-hydroxynaphthalene-2-sulfonate
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Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-76-2, 15883-56-4
Record name Monosodium 6-hydroxynaphthalene-2-sulphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:1)
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Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?)
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Record name Sodium 6-hydroxynaphthalene-2-sulfonate
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Record name Sodium 6-hydroxynaphthalene-2-sulphonate
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Record name Sodium 6-hydroxynaphthalene-2-sulphonate
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Record name 2-NAPHTHOL-6-SULFONIC ACID SODIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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